molecular formula C6H7BrN2O2 B3038865 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 921764-37-6

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3038865
CAS RN: 921764-37-6
M. Wt: 219.04 g/mol
InChI Key: QOLBTIVDPGFOIO-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Although this synthesis does not directly pertain to the compound , it demonstrates the type of chemical reactions and strategies that might be employed in the synthesis of related pyrazole compounds.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . Similarly, the molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by single-crystal X-ray diffraction . These studies provide insights into the molecular geometry and crystal packing of pyrazole derivatives, which are essential for understanding their chemical properties and reactivity.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The synthesis of antipyrine-like derivatives, for example, involves the formation of hydrogen bonds and π-interactions that stabilize the molecular structure . The reactivity of these compounds can be influenced by their molecular structure, as seen in the intramolecular charge transfer within 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed how solvent polarity affects its photophysical properties . The vibrational and electronic absorption spectra of pyrazole derivatives provide information about their bonding features and electronic transitions . Additionally, the nonlinear optical properties of these compounds can be attributed to the small energy gap between their frontier molecular orbitals .

Scientific Research Applications

Structural and Spectral Analysis

  • Research Focus : Structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, using techniques like Fourier transform infrared (FT-IR) spectroscopy, NMR, and X-ray diffraction. This study helps in understanding the molecular structure and properties of such compounds (Viveka et al., 2016).

Synthesis of Pyrazole Derivatives

  • Research Focus : Exploring the use of brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. This includes the creation of different functional groups on the pyrazole ring, which is significant for developing new chemical entities (Martins et al., 2013).

Microwave Assisted Synthesis

  • Research Focus : The application of microwave-assisted synthesis techniques to create indole and furan derivatives, showcasing the versatility of pyrazole compounds in creating diverse chemical structures with potential biological activities (Sondhi et al., 2007).

Intermediate for Insecticide Synthesis

  • Research Focus : Synthesizing important intermediates of new insecticides. This includes creating specific pyrazole-5-carboxylic acid derivatives which are crucial for the development of new insecticidal compounds (Niu Wen-bo, 2011).

Study of Solid-State Properties

  • Research Focus : Investigating the structure and dynamic properties of pyrazole-4-carboxylic acids in the solid state. This research is important for understanding the material properties of these compounds, which can have implications in various scientific fields (Infantes et al., 2013).

Synthesis of Novel Compounds

  • Research Focus : Synthesis of novel pyrazole derivatives, exploring their potential applications in various fields like medicinal chemistry and material science. This includes the creation of compounds with specific properties like non-linear optical (NLO) responses (Chandrakantha et al., 2013).

Catalysis and Kinetic Studies

  • Research Focus : Kinetic studies and catalysis in the synthesis of pyrazole derivatives, highlighting the importance of these compounds in chemical reactions and their potential industrial applications (Wang et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it can be expected that research into pyrazoles and their derivatives, including 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, will continue to be a significant area of interest in the future.

properties

IUPAC Name

5-bromo-1,4-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)8-9(2)5(3)7/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLBTIVDPGFOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921764-37-6
Record name 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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